(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Description

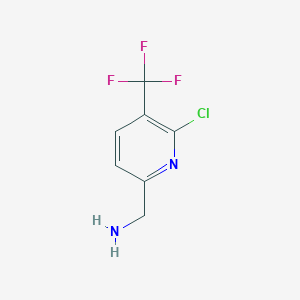

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative with the molecular formula C₇H₆ClF₃N₂ and a molecular weight of 210.58 g/mol (CAS: 1393572-67-2) . It features a trifluoromethyl (-CF₃) group at position 5, a chlorine substituent at position 6, and an aminomethyl (-CH₂NH₂) group at position 2 on the pyridine ring. This compound is stored at 2–8°C and is utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors or antiviral agents .

Properties

Molecular Formula |

C7H6ClF3N2 |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |

InChI |

InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H,3,12H2 |

InChI Key |

APWHKBFRWYCPOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CN)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

This multistep approach allows for precise installation of the chloro and trifluoromethyl groups and controlled introduction of the methanamine functionality.

Reductive Amination of Pyridine-2-carbaldehyde Derivatives

Another common synthetic strategy involves the reductive amination of 6-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde:

- The aldehyde intermediate is synthesized or commercially obtained.

- Reductive amination is performed using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with ammonia or amine sources.

- The reaction typically yields (6-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine in moderate to good yields.

- Purification is achieved through column chromatography or recrystallization.

This method is favored for its operational simplicity and scalability in laboratory and industrial settings.

Synthesis via Nucleophilic Substitution and Amine Protection Strategies

Research literature also reports the synthesis of related pyridin-2-ylmethanamine derivatives by:

- Reacting halogenated pyridine derivatives with amine nucleophiles under basic conditions (e.g., potassium carbonate in refluxing solvents).

- Protecting the amine functionality during intermediate steps using benzophenone or other protecting groups.

- Deprotection under mild acidic conditions to liberate the free amine.

- This approach has been applied in the synthesis of imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, indicating the versatility of the methanamine intermediate.

Industrial Considerations

Industrial-scale production typically optimizes these synthetic routes by:

- Employing continuous flow reactors for better heat and mass transfer.

- Using efficient catalysts and optimized reaction conditions to maximize yield and purity.

- Implementing solvent recycling and waste minimization strategies.

- Producing stable derivatives such as hydrochloride salts to improve handling and storage.

Data Tables Summarizing Preparation Methods

Research Discoveries and Insights

- The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the pyridine ring affects the reactivity of the 2-position, necessitating careful choice of reaction conditions to avoid side reactions.

- Protecting group strategies enhance regioselectivity and yield by preventing unwanted reactions at sensitive sites.

- Reductive amination remains a versatile and efficient method for introducing the methanamine group, especially when starting from aldehyde intermediates.

- The compound serves as a key intermediate in the synthesis of biologically active imidazo[1,5-a]pyridine derivatives, highlighting its importance in medicinal chemistry.

- Industrial methods emphasize scalability and environmental considerations, often adapting laboratory procedures with process intensification technologies.

Scientific Research Applications

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Parameters of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine and Analogs

Key Research Findings

(a) Substituent Position and Bioactivity

- Chlorine and Trifluoromethyl Positioning : The target compound’s 6-Cl, 5-CF₃ configuration (vs. ND-9902’s 3-Cl, 5-CF₃ ) significantly impacts binding affinity in kinase inhibitors. Position 6 chlorine may enhance steric interactions with hydrophobic enzyme pockets compared to position 3 .

- Hydrochloride Salts : The hydrochloride form of ND-9902 (CAS: 326476-49-7) improves aqueous solubility and crystallinity, making it preferable for formulation .

(b) Functional Group Modifications

- Aminomethyl vs.

- Sulfone vs.

Biological Activity

The compound (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative known for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a chloro group, a trifluoromethyl group, and an amine functional group, which are significant for its biological interactions.

-

Receptor Interaction :

- Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. They are known to interact with various receptors, including serotonin receptors (5-HT) which are critical in neuropharmacology .

- Studies indicate that this compound may act as an agonist at 5-HT receptors, demonstrating significant central activity in animal models .

-

Antimicrobial Activity :

- The presence of the trifluoromethyl substituent has been linked to increased antimicrobial activity. For instance, derivatives lacking this group showed no activity against Chlamydia, while those containing it exhibited significant antichlamydial effects .

- The compound's ability to disrupt cellular processes in pathogens suggests potential applications in developing new antibiotics.

- Antiproliferative Effects :

Case Studies

- Serotonin Receptor Agonism :

- Antichlamydial Activity :

Data Tables

Chemical Reactions Analysis

Reductive Amination

This reaction leverages the primary amine group for secondary/tertiary amine synthesis. Key parameters from optimized protocols include:

Outcome : High yields (>85%) of substituted pyridinylmethylamines under mild conditions .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at the 6-chloro position:

Kinetic Note : Trifluoromethyl groups enhance electrophilicity at C6, accelerating substitution rates by ~3× compared to non-fluorinated analogs.

Cyclization Reactions

The amine group participates in heterocycle formation:

Example : Synthesis of imidazo[1,5-a]pyridines via one-pot reaction:

Mechanism :

Salt Formation

Protonation of the amine enables solubility adjustments:

| Acid | Product | Application |

|---|---|---|

| HCl (gaseous) | Hydrochloride salt | Pharmaceutical formulations |

| H₂SO₄ | Sulfate salt | Crystallization studies |

Impact : Hydrochloride salts show 4× improved aqueous solubility versus freebase form.

Cross-Coupling Reactions

Palladium-mediated couplings exploit the chloro substituent:

Case Study : Buchwald-Hartwig Amination

Limitation : Steric hindrance from the trifluoromethyl group reduces yields with bulky amines (<50%) .

Oxidative Reactions

Controlled oxidation of the amine group:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (aq) | Pyridine-2-carboxamide | Over-oxidation to nitro derivatives occurs at >50°C |

| mCPBA | N-Oxide derivatives | 90% conversion at 0°C |

Comparative Reactivity Table

| Reaction Site | Relative Reactivity | Key Influencing Factor |

|---|---|---|

| C6 Chlorine | High | Electron-withdrawing effect of CF₃ |

| Primary Amine | Moderate | Steric shielding by pyridine ring |

| Pyridine C-H | Low | Deactivation by chloro and CF₃ groups |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine?

- Methodological Answer : The synthesis typically involves halogenation and functional group modifications. For example, a multi-step procedure may start with pyridine derivatives, where chloro and trifluoromethyl groups are introduced via nucleophilic substitution or catalytic fluorination. A key intermediate, such as 6-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, can be reduced to the primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like over-reduced amines or dehalogenated byproducts.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and purity. The trifluoromethyl group shows a distinct triplet in F NMR (~-60 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 225.03) .

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a valuable intermediate in antimicrobial and CNS drug development. For example, derivatives of similar pyridinylmethanamines exhibit antifungal activity against Candida albicans and Aspergillus niger by targeting leucyl-tRNA synthetase, as shown in docking studies . Researchers should perform in vitro MIC assays and molecular dynamics simulations to validate target binding .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving halogenated pyridines?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or LC-MS to track intermediates and adjust reaction times (e.g., 72 hours for spirocyclization steps) .

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility of halogenated intermediates .

- Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in trifluoromethylation steps .

Q. What computational approaches predict the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the trifluoromethyl group. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Solvent effects can be incorporated via COSMO-RS for reaction pathway simulations.

Q. How can researchers address contradictory data in biological activity assays?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Counter-Screen Assays : Rule out off-target interactions (e.g., cytotoxicity in HEK293 cells).

- Structural Analogues : Compare with boronic acid derivatives (e.g., 5-trifluoromethyl-2-formylphenylboronic acid) to isolate substituent-specific effects .

Q. What strategies improve stability during storage and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.